molecular formula C12H17BrO B2505987 1-Bromo-2-(hexyloxy)benzene CAS No. 105474-59-7

1-Bromo-2-(hexyloxy)benzene

Cat. No.: B2505987
CAS No.: 105474-59-7
M. Wt: 257.171
InChI Key: PAEVDESICZHIJU-UHFFFAOYSA-N
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Description

1-Bromo-2-(hexyloxy)benzene is an aromatic halide with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound features a benzene ring substituted with a bromine atom and a hexyloxy group, making it a valuable intermediate in organic synthesis and various industrial applications.

Scientific Research Applications

1-Bromo-2-(hexyloxy)benzene has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(hexyloxy)benzene is the aromatic ring of benzene . The compound interacts with the benzene ring through a process known as bromination . The bromine atom in the compound is introduced to the benzene ring, and the hexyloxy group serves as a substituent on the benzene ring .

Mode of Action

This compound interacts with its target through a series of chemical reactions. The bromine atom in the compound can be introduced by bromination with Br2/FeBr3 . The hexyloxy group can be introduced by Friedel–Crafts alkylation . These reactions result in the formation of a new compound with the bromine and hexyloxy groups attached to the benzene ring .

Biochemical Pathways

The compound undergoes aminocarbonylation with carbon monoxide and a halide, yielding a primary amide . This reaction is carried out in the presence of a base, such as triethylamine or potassium tert-butoxide . The resulting primary amide can then participate in various biochemical pathways, depending on the specific context and environment .

Pharmacokinetics

The compound’s molecular weight (25717 g/mol) and physical form (liquid) suggest that it may have certain pharmacokinetic properties For instance, its relatively low molecular weight may facilitate absorption and distribution within the body

Result of Action

The result of the action of this compound is the formation of a new compound with the bromine and hexyloxy groups attached to the benzene ring . This new compound can participate in various biochemical reactions, potentially leading to the production of high yields and functionalized products, which are useful for pharmaceuticals and dyes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a base such as triethylamine or potassium tert-butoxide is necessary for the aminocarbonylation reaction to occur . Additionally, the temperature and pressure conditions can also affect the reaction rate and yield

Preparation Methods

1-Bromo-2-(hexyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of pyrazinecarboxamide with carbon monoxide and a halide in the presence of a base such as triethylamine or potassium tert-butoxide . This aminocarbonylation reaction yields a primary amide, which can be further processed to obtain this compound. Industrial production methods often involve similar reaction conditions but on a larger scale to ensure high yields and purity.

Chemical Reactions Analysis

1-Bromo-2-(hexyloxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and potassium tert-butoxide, as well as catalysts such as palladium complexes for coupling reactions. Major products formed from these reactions include various substituted benzene derivatives and functionalized aromatic compounds.

Comparison with Similar Compounds

1-Bromo-2-(hexyloxy)benzene can be compared with other similar compounds, such as:

Compared to these compounds, this compound is unique due to the presence of the hexyloxy group, which imparts different chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-2-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEVDESICZHIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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